molecular formula C24H15Br B572025 2-(3-Bromophenyl)triphenylene CAS No. 1313514-53-2

2-(3-Bromophenyl)triphenylene

Cat. No. B572025
M. Wt: 383.288
InChI Key: KWXFBIBEVROWEF-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)triphenylene is a compound with the molecular formula C24H15Br . It is a derivative of triphenylene, a flat polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings .


Molecular Structure Analysis

The molecular structure of 2-(3-Bromophenyl)triphenylene consists of a triphenylene core with a bromophenyl group attached. The compound has a molecular weight of 383.280 Da .


Physical And Chemical Properties Analysis

2-(3-Bromophenyl)triphenylene is a solid at 20°C . It has a density of 1.4±0.1 g/cm3 and a boiling point of 556.4±19.0 °C at 760 mmHg . The compound’s melting point is between 147.0 to 151.0 °C .

Scientific Research Applications

  • Synthesis of Liquid-Crystalline Compounds : Zelcer et al. (2013) developed a new synthesis pathway for 2,7-difunctionalised-β-hexa-substituted triphenylenes, which are key precursors in the synthesis of liquid-crystalline compounds. This method offers improvements in terms of fewer steps and less toxic reagents compared to conventional approaches (Zelcer et al., 2013).

  • Novel Hexasubstituted Triphenylene Derivatives : Kumar and Naidu (2002) synthesized novel hexasubstituted triphenylene derivatives with different peripheral substitutions, which form hexagonal columnar phases and discotic nematic phases, showing potential for use in liquid crystal displays (Kumar & Naidu, 2002).

  • Photoleitende Flüssigkristalle : Rose and Meier (1998) studied stepwise bromination of triphenylenes leading to compounds that form thermotropic mesophases and exhibit photocurrents in both crystalline and liquid crystal (LC) phases (Rose & Meier, 1998).

  • Palladium-Catalyzed Synthesis : Pan et al. (2016) described a novel approach for synthesizing triphenylenes via palladium-catalyzed coupling, which allows for the production of unsymmetrically functionalized triphenylenes, useful in various scientific applications (Pan et al., 2016).

  • Uncatalyzed Zirconium-Mediated Biphenylation : Hilton, Jamison, and King (2006) demonstrated an uncatalyzed, Zr-mediated method for forming triphenylenes from o-dihaloarenes, which is a rare example of aryl-aryl bond formation without catalysts (Hilton, Jamison, & King, 2006).

  • Heptasubstituted Triphenylene Discotic Liquid Crystals : Gan et al. (2017) explored the synthesis and properties of heptasubstituted triphenylene 2,3-dicarboxylic esters, which form hexagonal columnar phases at room temperature, indicating their potential in liquid crystal technologies (Gan et al., 2017).

  • Photo-Aryl Coupling Reactions : Sato, Shimada, and Hata (1969) studied the electronic effects on the photochemical conversion of o-terphenyl to triphenylene, revealing insights into the mechanisms of these reactions and their applications in photochemical synthesis (Sato, Shimada, & Hata, 1969).

Safety And Hazards

Safety data sheets recommend wearing suitable protective equipment when handling 2-(3-Bromophenyl)triphenylene. It is advised to prevent the dispersion of dust and to avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

2-(3-bromophenyl)triphenylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Br/c25-18-7-5-6-16(14-18)17-12-13-23-21-10-2-1-8-19(21)20-9-3-4-11-22(20)24(23)15-17/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXFBIBEVROWEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC(=CC=C4)Br)C5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)triphenylene

Synthesis routes and methods

Procedure details

Under an argon atmosphere, triphenylene-2-boronic acid (32.6 g), 3-bromoiodobenzene (28.1 g), tetrakistriphenylphosphinepalladium(0) (2.31 g), toluene (200 mL), DME (dimethylether) (200 mL) and an aqueous solution of 2M sodium carbonate (200 mL) were put in a flask and heated to reflux for 24 hours. After the reaction solution was cooled down to the room temperature, the reaction solution was extracted with toluene. After an aqueous phase was removed, an organic layer was washed with saturated saline. After the organic phase was drided with magnesium sulfate and concentrated, the obtained residue was refined by silica-gel column chromatography, so that 2-(3-bromophenyl)triphenylene (27.5 g) was obtained.
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
28.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Citations

For This Compound
1
Citations
M Cai, X Song, D Zhang, J Qiao, L Duan - Journal of Materials …, 2017 - pubs.rsc.org
A series of D–π–A type bipolar hosts based on triphenylene/carbazole were designed and synthesized. π–π stacking of the triphenylene units between two adjacent molecules renders …
Number of citations: 30 pubs.rsc.org

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